Methyl 3-(4-acetamidophenyl)prop-2-enoate
CAS No.: 20883-97-0
Cat. No.: VC18935590
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20883-97-0 |
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Molecular Formula | C12H13NO3 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | methyl 3-(4-acetamidophenyl)prop-2-enoate |
Standard InChI | InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14) |
Standard InChI Key | NVPUAPCWSYBSQR-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, methyl 3-(4-acetamidophenyl)prop-2-enoate, reflects its core structure:
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A phenyl ring substituted at the para position with an acetamido group (-NHCOCH₃).
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An α,β-unsaturated ester (prop-2-enoate) linked to the phenyl ring at the β-carbon.
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A methyl ester (-COOCH₃) at the α-carbon.
The conjugated double bond in the α,β-unsaturated system enhances electrophilicity, making the compound reactive toward nucleophiles, akin to nitro-substituted analogs.
Table 1: Structural Comparison with Analogous Compounds
Synthesis and Reactivity
Proposed Synthesis Pathways
While no direct synthesis reports exist for Methyl 3-(4-acetamidophenyl)prop-2-enoate, analogous methodologies suggest viable routes:
a. Knoevenagel Condensation
Reaction of 4-acetamidobenzaldehyde with methyl acetoacetate under basic conditions (e.g., piperidine or pyridine catalysis) could yield the target compound. This method is widely used for α,β-unsaturated esters, as demonstrated for nitro-substituted derivatives.
b. Esterification of Preformed Acid
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Step 1: Synthesis of 3-(4-acetamidophenyl)prop-2-enoic acid via aldol condensation.
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Step 2: Esterification with methanol using acid catalysis (e.g., H₂SO₄) .
Physicochemical Properties
Predicted Properties
Based on structural analogs:
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Density: ~1.2–1.3 g/cm³ (similar to nitro- and ethoxy-substituted esters) .
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Melting Point: Likely 80–100°C, influenced by hydrogen bonding from the acetamido group.
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the acetamido moiety; low in water.
Compound | Antimicrobial MIC (µg/mL) | Cytotoxic IC₅₀ (µM) |
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Methyl 3-(2-nitrophenyl)prop-2-enoate | 32 (S. aureus) | 50 (HeLa cells) |
Methyl 3-(4-ethoxyphenyl)prop-2-enoate | Not reported | Not reported |
Future Research Directions
Critical Knowledge Gaps
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Synthetic Optimization: Systematic studies on catalysis and solvent systems for improved yields.
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Biological Screening: In vitro assays against microbial and cancer cell lines to validate hypothesized activities.
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Computational Modeling: DFT calculations to predict reactivity and docking studies to identify molecular targets.
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